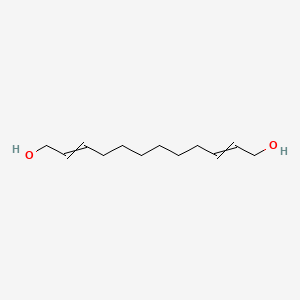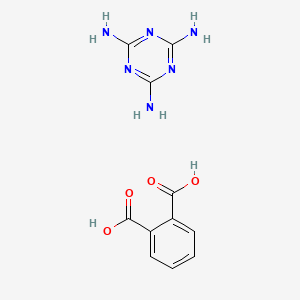
Einecs 276-318-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of thiourea with sulfur in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol compounds, and substituted thiadiazole derivatives. These products have various applications in different fields .
Applications De Recherche Scientifique
5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with thiol groups in proteins, affecting their structure and function. This interaction can lead to the modulation of enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione include other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thione
- 2,5-dimethyl-1,3,4-thiadiazole
- 4-phenyl-1,3,4-thiadiazole
Uniqueness
What sets 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione apart is its ability to form stable disulfide bonds, making it particularly useful in applications requiring strong and stable chemical interactions. Its unique structure also contributes to its diverse range of applications in various fields .
Propriétés
Numéro CAS |
72066-82-1 |
|---|---|
Formule moléculaire |
C11H12N6O4 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
phthalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H6O4.C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);(H6,4,5,6,7,8,9) |
Clé InChI |
OBNAOHSAPQWLGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N |
Numéros CAS associés |
94087-42-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


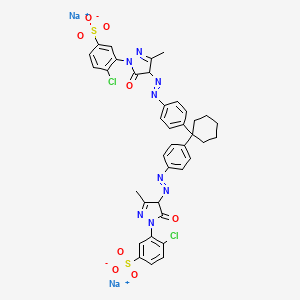
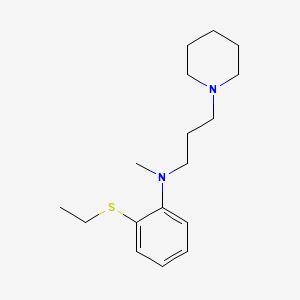
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
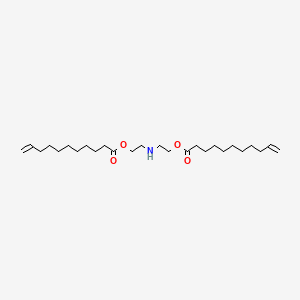

![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
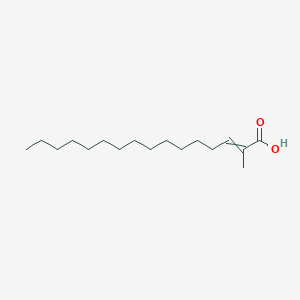
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
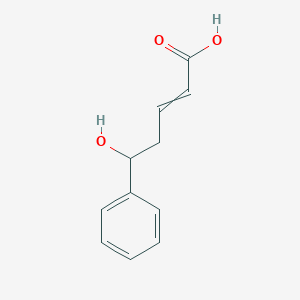
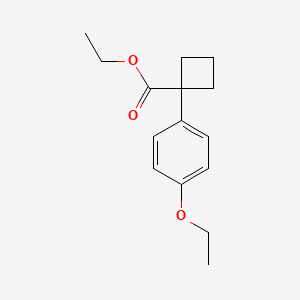
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
